REACTION_SMILES
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[Br:10][CH2:11][c:12]1[cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18][cH:19]1.[CH3:48][C:49]#[N:50].[Na+:42].[Na+:43].[O-:44][C:45](=[O:46])[O-:47].[Pd:51]([Cl:52])[Cl:53].[c:1]1([B:7]([OH:8])[OH:9])[cH:2][cH:3][cH:4][cH:5][cH:6]1.[c:20]1([CH3:21])[cH:22][cH:23][cH:24][cH:25][c:26]1[P:27]([c:28]1[cH:29][cH:30][cH:31][cH:32][c:33]1[CH3:34])[c:35]1[cH:36][cH:37][cH:38][cH:39][c:40]1[CH3:41].[c:54]1([P:55]([c:56]2[cH:57][cH:58][cH:59][cH:60][cH:61]2)[c:62]2[cH:63][cH:64][cH:65][cH:66][cH:67]2)[cH:68][cH:69][cH:70][cH:71][cH:72]1.[c:73]1([P:74]([c:75]2[cH:76][cH:77][cH:78][cH:79][cH:80]2)[c:81]2[cH:82][cH:83][cH:84][cH:85][cH:86]2)[cH:87][cH:88][cH:89][cH:90][cH:91]1>>[c:1]1([CH2:11][c:12]2[cH:13][c:14]([C:15]#[N:16])[cH:17][cH:18][cH:19]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Cl[Pd]Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl[Pd]Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
OB(O)c1ccccc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cc1ccccc1P(c1ccccc1C)c1ccccc1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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|
Type
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product
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Smiles
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N#Cc1cccc(Cc2ccccc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |